3-Methyl-4-nitro-isothiazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring that includes sulfur and nitrogen atoms. This compound belongs to the isothiazole family, which is recognized for its diverse biological activities and applications across various scientific disciplines. Its molecular formula is CHNOS, and it is associated with several potential uses in chemistry, biology, and medicine, particularly in drug development and industrial applications.
3-Methyl-4-nitro-isothiazole-5-carboxylic acid can be synthesized from various precursors through several chemical reactions. It is commercially available through chemical suppliers, indicating its significance in research and development settings.
This compound is classified as an isothiazole derivative, which are compounds known for their biological activities, including antimicrobial and anticancer properties. Its classification under heterocycles highlights its structural uniqueness compared to other organic compounds.
The synthesis of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of 3-methyl-4-nitro-isothiazole with a carboxylating agent. This reaction often requires a catalyst to facilitate the formation of the carboxylic acid group.
The molecular structure of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid features:
3-Methyl-4-nitro-isothiazole-5-carboxylic acid can undergo several types of chemical reactions:
The mechanism of action for 3-Methyl-4-nitro-isothiazole-5-carboxylic acid involves its interaction with various biological targets. The nitro group can undergo bioreduction within cells, forming reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. Additionally, the isothiazole ring may interact with enzymes and receptors, modulating their activity and affecting cellular pathways .
Physical and chemical property data are crucial for understanding how this compound behaves in various environments, influencing its applications in research and industry .
3-Methyl-4-nitro-isothiazole-5-carboxylic acid has numerous applications:
This compound exemplifies the importance of heterocyclic chemistry in developing new materials and pharmaceuticals that can address various scientific challenges.
The emergence of 3-methyl-4-nitro-isothiazole-5-carboxylic acid (CAS: 4592-53-4; C~5~H~4~N~2~O~4~S; MW: 188.16 g/mol) represents a significant advancement in heterocyclic chemistry, tracing its origins to mid-20th century developments in isothiazole synthesis. First characterized in the 1950s following the pioneering work of Slack and Adams on isothiazole systems [3], this compound gained prominence as a synthetic intermediate rather than a naturally occurring substance. Early synthetic routes were notably laborious, contributing to its initial scarcity for research applications. A pivotal advancement occurred with the development of decarboxylation protocols for 3-methyl-4-nitro-5-isothiazolecarboxylic acid (precursor to the title compound), which enabled more efficient access to 3-methyl-4-nitroisothiazole – a key pharmacophore in medicinal chemistry [3]. During these syntheses, researchers identified unexpected side-products, including the previously unknown 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole and 3-methyl-4-nitro-5-isothiazolecarboxamide, highlighting the complex reactivity of this system [3].
The compound's commercial accessibility has improved significantly, though its specialized nature maintains a premium market value. Current suppliers list it at $717.75 - $1590 per gram, reflecting both synthetic challenges and growing pharmaceutical interest [6]. Its physicochemical profile includes a predicted boiling point of 247.3 ± 40.0 °C, density of 1.668 ± 0.06 g/cm³, and a notably acidic pK~a~ of 1.36 ± 0.34, attributable to the electron-withdrawing nitro group enhancing carboxylic acid dissociation [6]. These properties underscore its unique reactivity profile among heterocyclic building blocks.
Table 1: Historical Synthesis Methods for 3-Methyl-4-nitro-isothiazole-5-carboxylic Acid Derivatives
Synthetic Method | Key Reagents/Conditions | Intermediates/Products | Significance |
---|---|---|---|
Decarboxylation | Thermal treatment of 3-methyl-4-nitro-5-isothiazolecarboxylic acid | 3-Methyl-4-nitroisothiazole | Primary route to bioactive core structure [3] |
Halomethyl Oxidation | HNO~3~/H~2~SO~4~ oxidation at 65-90°C | Hydroxymethylthiazole → Carboxylic acid | High-yielding (>90%) industrial approach [4] |
Carboxamide Formation | Ammonolysis of ester precursors | 3-Methyl-4-nitro-5-isothiazolecarboxamide | Unexpected side-product with potential utility [3] |
Bisisothiazole Synthesis | Dimerization under decarboxylation | 3,3′-Dimethyl-4,4′-dinitro-5,5′-bisisothiazole | Novel dimeric structure expanding isothiazole chemistry [3] |
Within heterocyclic chemistry, 3-methyl-4-nitro-isothiazole-5-carboxylic acid serves as a multifunctional template due to its three distinct reactive sites: the carboxylic acid, the nitro group, and the electron-deficient isothiazole ring. The molecule exhibits remarkable electronic properties stemming from the synergistic interplay between substituents. Computational analyses (B3LYP/6-311++G(df,pd)) reveal that the nitro group and isothiazole ring exist in a coplanar arrangement, facilitating extensive π-conjugation and resonance delocalization [3]. This conjugation generates five predominant resonance structures, significantly influencing the compound's stability, acidity, and dipole moment (calculated: 5.12 D) [3]. The electron-withdrawing nitro group substantially modifies electron density distribution, creating an electrophilic C5 position ideal for nucleophilic substitution – a property exploited in synthesizing advanced derivatives.
X-ray crystallography studies of analogous isothiazole carboxylic acids demonstrate that the carboxylic acid functionality adopts a coplanar orientation relative to the heterocyclic ring, facilitating conjugation that shortens C-N bonds (average: 1.315 Å) while lengthening S-N bonds (average: 1.658 Å) compared to non-carboxylated analogs [7]. This bond distortion enhances the ring's susceptibility to electrophilic attack at nitrogen and radical reactions. The compound's spectroscopic signature includes distinctive IR absorptions: carbonyl stretching at 1643-1668 cm⁻¹, asymmetric NO~2~ stretching at 1520-1550 cm⁻¹, and symmetric NO~2~ stretching at 1330-1370 cm⁻¹, providing diagnostic tools for reaction monitoring [3].
Table 2: Electronic and Structural Properties of 3-Methyl-4-nitro-isothiazole-5-carboxylic Acid
Property | Experimental Data | Computational Prediction | Chemical Significance |
---|---|---|---|
Bond Lengths | S-N: 1.658 Å (X-ray avg) | S-N: 1.662 Å | Resonance stabilization [7] |
C-N (ring): 1.315 Å | C-N: 1.318 Å | Enhanced ring electrophilicity | |
Dipole Moment | Not measured | 5.12 D | High polarity improves solubility |
pK~a~ | Not measured | 1.36 ± 0.34 | Facilitates salt formation for coupling reactions [6] |
Planarity | Coplanar carboxyl group (X-ray) | Dihedral angle: 179.8° | Optimal conjugation for bioactivity [7] |
The strategic value of 3-methyl-4-nitro-isothiazole-5-carboxylic acid in drug discovery stems from its versatile reactivity serving multiple synthetic pathways. As a precursor to bioactive hydrazides, its conversion to 5-hydrazino-3-methylisothiazole-4-carboxylic acid enables Schiff base formation with aldehydes and ketones – a reaction exploited to generate libraries of antiproliferative agents [2]. Polish researchers have patented derivatives showing exceptional selectivity against leukemia (MV4-11) and colon adenocarcinoma (LoVo) cell lines, with 13 compounds exhibiting high activity against MV4-11 cells and 12 against doxorubicin-resistant LoVo/DX cells [2]. Particularly promising is the lead compound 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenylprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, which demonstrated IC~50~ values of 4.3 ± 1.9 µg/mL against MV4-11 leukemia cells – significantly outperforming reference compounds in specificity toward cancerous versus normal mammary epithelial cells (MCF-10A) [9].
The carboxylic acid functionality enables direct amide coupling to generate kinase inhibitors, exemplified by analogs of CP-547.632 – a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor previously investigated for non-small cell lung cancer [9]. Additionally, the nitro group facilitates reductive transformations to amino derivatives, which serve as intermediates for heterocyclic annulations and azo-coupled prodrugs activated in hypoxic tumor environments [3]. These synthetic avenues position 3-methyl-4-nitro-isothiazole-5-carboxylic acid as a cornerstone in developing molecularly targeted therapies:
Table 3: Biologically Active Derivatives Synthesized from 3-Methyl-4-nitro-isothiazole-5-carboxylic Acid
Derivative Class | Example Compound | Biological Activity | Mechanistic Target |
---|---|---|---|
Schiff Bases | 5-Hydrazino-3-methyl-N'-(pyridin-2-ylmethylene)isothiazole-4-carbohydrazide | IC~50~: 15.2 ± 2.4 µg/mL (MV4-11) | Disruption of microtubule assembly [2] |
Carboxamides | 5-Chloro-3-methyl-N'-(naphthalen-1-yl)isothiazole-4-carboxamide | IC~50~: 18.7 ± 1.7 µg/mL (MV4-11) | Chk1/Chk2 kinase inhibition [9] |
Hydrazide-Cinnamaldehydes | 5-Chloro-3-methyl-N′-[(1E,2E)-(3-phenylprop-2-en-1-ylidene)]isothiazole-4-carbohydrazide | IC~50~: 4.3 ± 1.9 µg/mL (MV4-11) | Topoisomerase II inhibition [9] |
Reduced Amino Derivatives | 5-Amino-3-methylisothiazole-4-carboxylic acid | Intermediate for Tip60 (KAT5) inhibitors | Epigenetic modulation in cancer [9] |
The ongoing exploration of this heterocyclic building block is evidenced by patent filings covering novel derivatives with antiproliferative activity, particularly targeting cancers with limited therapeutic options [2]. As synthetic methodologies advance, 3-methyl-4-nitro-isothiazole-5-carboxylic acid continues to enable the rational design of bioactive molecules with improved target specificity and pharmacokinetic profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: